molecular formula (C10H8O3S.CH2O)x.xNa B213246 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid CAS No. 9084-06-4

5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid

Cat. No.: B213246
CAS No.: 9084-06-4
M. Wt: 428.5 g/mol
InChI Key: XQFKOAKYKWUBKQ-UHFFFAOYSA-N
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Description

5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid (CAS 9084-06-4 as its disodium salt) is a naphthalene-derived sulfonic acid featuring two sulfonate groups and a methyl bridge connecting the naphthalene rings. This compound is structurally characterized by:

  • Two sulfonic acid groups at positions 6 and 2 of the naphthalene rings.
  • A methyl bridge linking the 1-position of the first naphthalene ring to the 5-position of the second.
    Its disodium salt form enhances water solubility, making it suitable for industrial applications such as dye intermediates or resin curing agents .

Properties

IUPAC Name

5-[(6-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6S2/c22-28(23,24)18-7-9-20-14(3-1-5-16(20)12-18)11-15-4-2-6-17-13-19(29(25,26)27)8-10-21(15)17/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFKOAKYKWUBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)CC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873852
Record name 5,5'-Methylenedi(naphthalene-2-sulfonic acid)
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Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Pellets or Large Crystals, Liquid, Tan to brown powder; [Gelest MSDS]
Record name Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt
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Record name Sodium polynaphthalenesulfonate
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CAS No.

9084-06-4, 76996-62-8
Record name Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt
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Record name 5,5'-Methylenedi(naphthalene-2-sulfonic acid)
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Record name Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt
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Preparation Methods

Sulfonation and Isomerization

Naphthalene is sulfonated using concentrated sulfuric acid under controlled conditions to yield a mixture of monosulfonated isomers, primarily naphthalene-1-sulfonic acid (α-isomer) and naphthalene-2-sulfonic acid (β-isomer). The α-isomer dominates initially but is thermally isomerized to the β-isomer. A patented method describes this isomerization process:

  • Concentration : A sulfuric acid solution containing naphthalene sulfonic acids is concentrated under vacuum (25–100 mbar) at 70–90°C to reduce water content below 15%.

  • Thermal Treatment : The concentrated solution is heated to 170–190°C under normal or reduced pressure, promoting isomerization to naphthalene-2-sulfonic acid. This step increases the β-isomer content to ~45% by weight.

Table 1: Isomerization Conditions for Naphthalene-2-Sulfonic Acid Synthesis

ParameterRangeOptimal Value
Pressure (vacuum)25–100 mbar30–80 mbar
Temperature150–200°C170–190°C
Water Content<15 wt%2–10 wt%
Isomer Yield (β-form)40–50 wt%45 wt%

This method ensures high-purity naphthalene-2-sulfonic acid, which is essential for subsequent reactions.

Condensation Reaction with Formaldehyde

The core synthesis step involves the condensation of naphthalene-2-sulfonic acid with formaldehyde in the presence of sodium hydroxide. This reaction forms the methylene bridge between two naphthalene sulfonic acid units.

Reaction Mechanism

  • Activation : Sodium hydroxide deprotonates the sulfonic acid groups, enhancing the electrophilicity of the naphthalene ring.

  • Methylolation : Formaldehyde reacts with the activated naphthalene-2-sulfonic acid, forming a hydroxymethyl intermediate.

  • Condensation : The intermediate undergoes dehydration, coupling two naphthalene sulfonic acid units via a methylene (–CH₂–) bridge.

The overall reaction is summarized as:
2C10H7SO3H+CH2ONaOHC21H16O6S2+H2O2 \, \text{C}_{10}\text{H}_{7}\text{SO}_{3}\text{H} + \text{CH}_{2}\text{O} \xrightarrow{\text{NaOH}} \text{C}_{21}\text{H}_{16}\text{O}_{6}\text{S}_{2} + \text{H}_{2}\text{O}

Process Optimization

  • Molar Ratio : A 2:1 ratio of naphthalene-2-sulfonic acid to formaldehyde ensures complete conversion.

  • Temperature : Maintained at 80–100°C to balance reaction rate and by-product formation.

  • Catalyst : Sodium hydroxide (10–15 wt%) facilitates the condensation while neutralizing sulfuric acid by-products.

Table 2: Condensation Reaction Parameters

ParameterRangeImpact on Yield
Temperature80–100°CHigher rates above 90°C
NaOH Concentration10–15 wt%Excess reduces side reactions
Reaction Time4–6 hoursProlonged time increases purity

Purification and Isolation

Post-condensation, the crude product is purified through crystallization and filtration. Key steps include:

  • Acidification : The reaction mixture is acidified with HCl to precipitate the product.

  • Crystallization : Slow cooling to 5–10°C enhances crystal formation.

  • Filtration and Washing : The precipitate is filtered and washed with cold water to remove residual salts.

Industrial-Scale Production

A continuous process described in patent EP0047450B1 highlights scalability:

  • Vacuum Concentration : Feedstock is concentrated at 50 mbar and 85°C to reduce water content to 2 wt%.

  • Isomerization Reactor : The concentrated solution is heated to 190°C in a packed column, achieving 55–60% sulfuric acid content and high-purity naphthalene sulfonic acids.

Table 3: Batch vs. Continuous Process Comparison

ParameterBatch ProcessContinuous Process
Yield70–75%85–90%
Energy ConsumptionHighModerate
Purity90–92%94–96%

Challenges and Mitigation Strategies

  • By-Product Formation : Over-sulfonation or polymerization can occur at elevated temperatures. Mitigated by precise temperature control and stoichiometric formaldehyde.

  • Corrosion : Sulfuric acid necessitates corrosion-resistant equipment (e.g., glass-lined reactors).

Recent Advances

Recent studies focus on catalytic improvements, such as using ion-exchange resins to enhance reaction efficiency and reduce NaOH consumption.

Chemical Reactions Analysis

Types of Reactions

5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Industrial Applications

  • Textile Industry :
    • Used as a dye dispersant to improve color uniformity and stability in textile processing.
    • Enhances the solubility of dyes, facilitating better penetration into fabrics.
  • Construction Materials :
    • Acts as a plasticizer in concrete formulations, improving workability and reducing water usage.
    • Enhances the strength and durability of concrete mixtures.
  • Agricultural Chemicals :
    • Serves as an emulsifying agent in pesticide formulations, ensuring even distribution of active ingredients.
    • Increases the effectiveness of agrochemicals by improving their adherence to plant surfaces.
  • Cosmetic Products :
    • Utilized in personal care formulations for its emulsifying properties, aiding in the stability of creams and lotions.
  • Pharmaceutical Applications :
    • Functions as a dispersing agent in drug formulations, enhancing bioavailability by improving solubility.

Case Study 1: Textile Dye Dispersants

Research conducted on the use of 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid as a dye dispersant demonstrated significant improvements in color fastness and uniformity when applied to cotton fabrics. The study highlighted its effectiveness compared to traditional dispersants, leading to more vibrant colors with reduced dye wastage .

Case Study 2: Concrete Plasticization

A study evaluated the impact of incorporating this compound into concrete mixtures. Results indicated enhanced workability and reduced water-cement ratios without compromising strength. The addition of this sulfonic acid derivative resulted in a notable increase in compressive strength after curing.

Environmental Considerations

While this compound is effective in various applications, its environmental impact must be assessed. The compound's stability under normal conditions is beneficial; however, it may decompose under extreme pH levels or high temperatures . Regulatory assessments are ongoing to evaluate its ecological footprint.

Mechanism of Action

The primary mechanism of action of naphthalenesulfonic acid, polymer with formaldehyde, sodium salt is its ability to act as a dispersing agent. It stabilizes colloidal particles in suspension by adsorbing onto their surfaces and providing steric or electrostatic repulsion, preventing aggregation. This property is particularly useful in applications such as dye synthesis, where uniform dispersion is crucial .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents/Functional Groups Sulfonic Acid Groups Molecular Weight (g/mol) Key Applications/Properties References
5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid Methyl bridge, sulfonic acids at C6 and C2 2 446.35 (free acid) Dye intermediates, resin curing
Naphthalene-2-sulfonic acid Single sulfonic acid at C2 1 208.24 Phenolic resin curing agent
5-(Benzyl(methyl)amino)naphthalene-2-sulfonic Acid Benzyl-methylamine substituent at C5 1 327.40 Panx-1 channel blockers
Dahl’s acid (6-Amino-1-naphthalenesulfonic acid) Amino group at C6, sulfonic acid at C1 1 223.25 Azo dye synthesis
Reactive Black 5 (Tetrasodium salt) Multiple azo and sulfonate groups 4 ~995.00 Textile dye (high sulfonation)

Key Comparative Findings

Solubility and Reactivity
  • The disodium salt of the target compound exhibits superior water solubility compared to mono-sulfonated analogs like naphthalene-2-sulfonic acid .
  • The methyl bridge introduces steric hindrance, reducing reactivity in electrophilic substitution reactions compared to amino-substituted analogs (e.g., Dahl’s acid), which readily undergo diazo coupling .
Environmental Persistence
  • Bis-sulfonated naphthalenes (e.g., the target compound) are more resistant to microbial degradation than mono-sulfonated derivatives like naphthalene-2-sulfonic acid (2NS), as the additional sulfonate group complicates enzymatic cleavage of the carbon-sulfur bond .
Thermal Stability
  • Sulfonic acid derivatives, including the target compound, show high thermal stability (>300°C), making them suitable for high-temperature industrial processes .
Toxicological and Regulatory Considerations

Biological Activity

5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid is a sulfonated aromatic compound that has garnered interest due to its diverse biological activities. Its structural complexity, characterized by the presence of naphthalene and sulfonic acid groups, contributes to its unique properties and potential applications in medicinal chemistry.

The compound has a molecular formula of C21H16O6S2C_{21}H_{16}O_6S_2 and a molecular weight of approximately 428.47 g/mol. It is typically synthesized through the condensation reaction of naphthalene-2-sulfonic acid with formaldehyde in the presence of sodium hydroxide, resulting in a yellow to brown crystalline solid that is soluble in water and various organic solvents.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. Notably, a derivative of this compound (referred to as 5c ) demonstrated significant efficacy against MCF-7 (human breast cancer) and A549 (human lung cancer) cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively .

The mechanism underlying this activity involves the inhibition of tubulin polymerization, which is critical for cancer cell division. The compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Cytotoxicity Studies

While exhibiting potent anticancer effects, the safety profile of 5c was assessed against normal human liver cells (LO2). The results indicated moderate cytotoxicity with an IC50 value of 12.73 ± 3.26 µM, suggesting that while effective against tumor cells, it may have limited toxicity towards normal cells .

The antiproliferative activity is further supported by molecular docking studies that confirm the interaction between the compound and tubulin. This interaction not only inhibits tubulin polymerization but also induces apoptosis through pathways associated with cell death .

Summary of Findings

The following table summarizes key findings related to the biological activity of This compound :

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-70.51 ± 0.03Inhibition of tubulin polymerization
AntiproliferativeA5490.33 ± 0.01Inhibition of tubulin polymerization
CytotoxicityLO212.73 ± 3.26Moderate toxicity

Applications in Research and Industry

Beyond its biological implications, This compound serves various roles in scientific research:

  • Chemical Synthesis : Acts as a dispersing agent in organic dye synthesis.
  • Biomedical Research : Utilized in preparing fluorescent reagents and probes.
  • Pharmaceutical Formulations : Incorporated into specific drug formulations due to its stabilizing properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves sulfonation and functionalization of naphthalene derivatives. For example, low-temperature sulfonation of naphthalene (using sulfuric acid) followed by selective nitration and reduction steps can yield intermediates like 5-nitro-1-naphthalenesulfonic acid, which are further functionalized .
  • Purity Control : Use HPLC or ion-exchange chromatography to separate isomers and by-products. Neutralization with magnesium carbonate or sodium salts can improve solubility for purification .

Q. How does the compound’s solubility and stability affect its utility in aqueous reaction systems?

  • Solvency : The dual sulfonate groups confer high water solubility, making it suitable for aqueous-phase reactions (e.g., dye synthesis or biological staining). Stability is pH-dependent; maintain neutral to slightly alkaline conditions to prevent sulfonic acid group protonation .
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature, monitored via UV-Vis spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • FT-IR : Identify sulfonate (-SO₃⁻) stretches (~1030–1200 cm⁻¹) and aromatic C-H bends.
  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns on naphthalene rings.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for sodium adducts) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing this compound?

  • Approach : Employ density functional theory (DFT) to calculate reaction energetics and transition states. Quantum chemical software (e.g., Gaussian) can predict regioselectivity in substitution reactions, such as azo bond formation or sulfonate group interactions .
  • Case Study : Simulate the electronic effects of sulfonate groups on the reactivity of the methylene bridge between naphthalene rings .

Q. What strategies resolve contradictions in reported toxicity profiles of sulfonated naphthalenes?

  • Analysis : Review toxicological data for structurally related compounds (e.g., naphthalene-2-sulfonic acid hydrate) and cross-reference with in vitro assays (e.g., hepatic cell viability tests). Consider confounding factors like residual solvents or isomers in earlier studies .
  • Mitigation : Design in vivo studies using purified samples, adhering to OECD guidelines for systemic toxicity evaluation .

Q. How can this compound be integrated into drug delivery systems, given its sulfonate groups?

  • Application : Sulfonate groups enhance hydrophilicity and enable electrostatic interactions with cationic drug carriers. For example, conjugate with polycationic polymers via sulfonate-amine complexation for pH-responsive release .
  • Validation : Use dynamic light scattering (DLS) to monitor nanoparticle formation and in vitro release studies under simulated physiological conditions .

Q. What reactor designs improve yield in large-scale synthesis while minimizing by-products?

  • Engineering Solutions : Use continuous-flow reactors with controlled temperature zones for exothermic steps like sulfonation. Membrane separation technologies (e.g., nanofiltration) can isolate the product from acidic waste streams .
  • Process Optimization : Apply response surface methodology (RSM) to optimize reaction time, temperature, and stoichiometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid
Reactant of Route 2
5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid

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